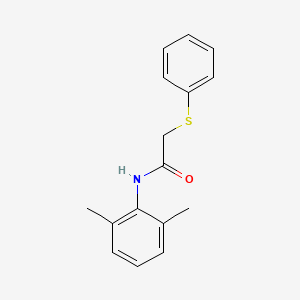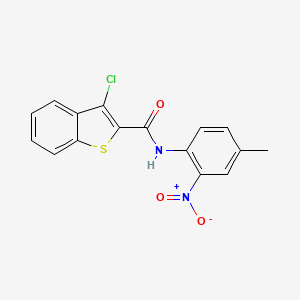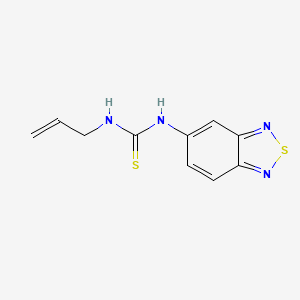![molecular formula C14H17N2NaO4S2 B5108725 sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate](/img/structure/B5108725.png)
sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of Sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate involves its ability to inhibit the activity of specific enzymes and proteins involved in cancer cell growth and inflammation. It also acts as an antioxidant, reducing the oxidative stress in the body.
Biochemical and Physiological Effects:
Sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of specific inflammatory markers in the body and inhibit the growth of cancer cells. It also has antioxidant properties that help reduce oxidative stress in the body.
実験室実験の利点と制限
One of the significant advantages of Sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate is its potential application in cancer therapy and reducing inflammation. However, its limitations include the need for further research to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for research on Sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate. These include studying its potential application in other disease areas, determining its safety and efficacy in humans, and developing more efficient synthesis methods for the compound. Additionally, research can be conducted to understand the mechanism of action of the compound better and improve its effectiveness in treating various diseases.
In conclusion, Sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to determine its efficacy and safety in humans and develop more efficient synthesis methods for the compound.
合成法
The synthesis method for Sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate involves the reaction between 2-(1H-indol-3-yl)-1-methylethylamine and 3-oxopropylthioacetate in the presence of sodium hydrosulfite. The resulting product is then purified to obtain the final compound.
科学的研究の応用
Sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate has been studied for its potential applications in various scientific research fields. One of the significant areas of research is cancer therapy, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its role in reducing inflammation and oxidative stress in the body.
特性
IUPAC Name |
sodium;3-[2-(3-sulfonatosulfanylpropanoylamino)propyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2.Na/c1-10(16-14(17)6-7-21-22(18,19)20)8-11-9-15-13-5-3-2-4-12(11)13;/h2-5,9-10,15H,6-8H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCQKTZTNYVPBP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)CCSS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N2NaO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;3-[2-(3-sulfonatosulfanylpropanoylamino)propyl]-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5108642.png)


![3,3,6,6-tetramethyl-9-[4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5108660.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinazolinamine](/img/structure/B5108668.png)
![N-{1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5108676.png)
![17-(4-ethoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5108686.png)

![2-(allylthio)-4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5108707.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5108720.png)
![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)


